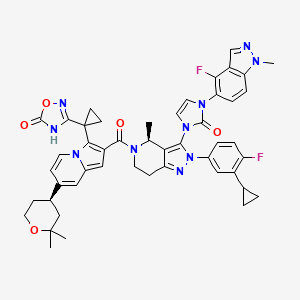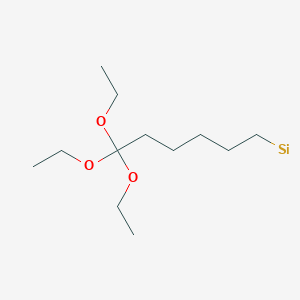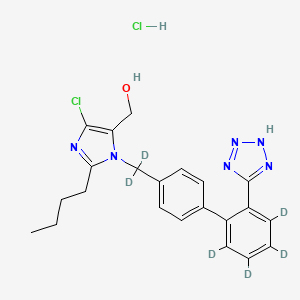
Losartan-d6 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Losartan-d6 (hydrochloride) is a deuterated form of Losartan potassium, which is an angiotensin II receptor type 1 antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Losartan, as the deuterium labeling allows for precise tracking in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Losartan-d6 (hydrochloride) involves the incorporation of deuterium into the Losartan molecule. The key intermediates in the synthesis are 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde and 2-cyano-4’-methyl biphenyl. The former is synthesized from valeronitrile and acetyl chloride, while the latter is obtained by coupling o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran in the presence of manganese chloride and chlorotrimethylsilane .
Industrial Production Methods
Industrial production of Losartan-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Análisis De Reacciones Químicas
Types of Reactions
Losartan-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation and alkylation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include various derivatives of Losartan, which are used to study the structure-activity relationship and pharmacological properties of the compound .
Aplicaciones Científicas De Investigación
Losartan-d6 (hydrochloride) is widely used in scientific research, including:
Chemistry: Studying the reaction mechanisms and kinetics of Losartan.
Biology: Investigating the metabolic pathways and bioavailability of Losartan.
Medicine: Researching the therapeutic effects and side effects of Losartan in various diseases.
Industry: Developing new formulations and delivery systems for Losartan
Mecanismo De Acción
Losartan-d6 (hydrochloride) exerts its effects by competitively inhibiting the binding of angiotensin II to the angiotensin II receptor type 1. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and reduced blood pressure. The molecular targets include the angiotensin II receptor type 1 and associated intracellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Valsartan: Another angiotensin II receptor antagonist with similar therapeutic effects.
Irbesartan: Known for its longer half-life and higher potency.
Candesartan: Notable for its prodrug form, which is activated in the body.
Uniqueness
Losartan-d6 (hydrochloride) is unique due to its deuterium labeling, which allows for precise tracking and analysis in pharmacokinetic studies. This feature makes it particularly valuable in research settings where accurate measurement of drug metabolism and distribution is crucial .
Propiedades
Fórmula molecular |
C22H24Cl2N6O |
|---|---|
Peso molecular |
465.4 g/mol |
Nombre IUPAC |
[2-butyl-5-chloro-3-[dideuterio-[4-[2,3,4,5-tetradeuterio-6-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol;hydrochloride |
InChI |
InChI=1S/C22H23ClN6O.ClH/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28);1H/i4D,5D,6D,7D,13D2; |
Clave InChI |
YXKZHKIWSSTSPS-KHHCLRONSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C2=CC=C(C=C2)C([2H])([2H])N3C(=NC(=C3CO)Cl)CCCC)C4=NNN=N4)[2H])[2H].Cl |
SMILES canónico |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxa-8-azaspiro[4.5]decane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B12365855.png)
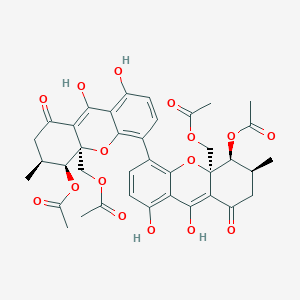

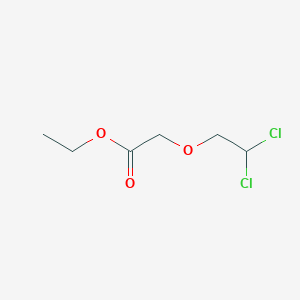


![(2S,4R)-4-fluoro-N-[(S)-phenyl-(4-propan-2-ylphenyl)methyl]-1-[2-(2H-triazol-4-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12365897.png)
![(E)-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide](/img/structure/B12365899.png)




